molecular formula C8H16N2O2 B7984864 ((R)-1-Methyl-piperidin-3-ylamino)-acetic acid

((R)-1-Methyl-piperidin-3-ylamino)-acetic acid

Cat. No.: B7984864
M. Wt: 172.22 g/mol
InChI Key: XTCIQASFUPAKBP-SSDOTTSWSA-N
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Description

(®-1-Methyl-piperidin-3-ylamino)-acetic acid: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring substituted with a methyl group at the 1-position and an aminoacetic acid moiety at the 3-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-Methyl-piperidin-3-ylamino)-acetic acid typically involves several steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like sodium hydride.

    Attachment of the Aminoacetic Acid Moiety: This step involves the reaction of the piperidine derivative with chloroacetic acid or its derivatives under basic conditions to form the aminoacetic acid moiety.

Industrial Production Methods

Industrial production of (®-1-Methyl-piperidin-3-ylamino)-acetic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the aminoacetic acid moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (®-1-Methyl-piperidin-3-ylamino)-acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structure allows it to mimic certain natural substrates, making it useful in enzyme inhibition studies.

Medicine

In medicine, (®-1-Methyl-piperidin-3-ylamino)-acetic acid is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (®-1-Methyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-piperidin-3-ylamino)-acetic acid: The enantiomer of the compound with different spatial arrangement.

    1-Methyl-piperidin-3-ylamino)-propionic acid: A similar compound with a propionic acid moiety instead of an acetic acid moiety.

    1-Methyl-piperidin-3-ylamino)-butyric acid: Another similar compound with a butyric acid moiety.

Uniqueness

(®-1-Methyl-piperidin-3-ylamino)-acetic acid is unique due to its specific ®-configuration, which can significantly influence its biological activity and interactions. This chiral specificity makes it distinct from its enantiomer and other similar compounds, potentially leading to different pharmacological and biochemical properties.

Properties

IUPAC Name

2-[[(3R)-1-methylpiperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-3-7(6-10)9-5-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCIQASFUPAKBP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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